Cas no 951915-04-1 (2-(4-bromo-2-methoxyphenoxy)ethan-1-amine)

2-(4-Bromo-2-methoxyphenoxy)ethan-1-amine is a brominated aromatic amine derivative featuring a methoxy-substituted phenoxyethylamine structure. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in the formation of complex heterocycles and bioactive molecules. The presence of both bromine and methoxy functional groups enhances its utility as a building block for further functionalization via cross-coupling reactions or nucleophilic substitutions. Its amine moiety also allows for derivatization into amides, sulfonamides, or Schiff bases, making it valuable for medicinal chemistry applications. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows.
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine structure
951915-04-1 structure
Product name:2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
CAS No:951915-04-1
MF:C9H12BrNO2
MW:246.101081848145
CID:6416181
PubChem ID:22688777

2-(4-bromo-2-methoxyphenoxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
    • A1-12858
    • 2-(4-bromo-2-methoxyphenoxy)ethanamine
    • 951915-04-1
    • EN300-1910064
    • 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine
    • 2-(4-Bromo-2-methoxyphenoxy)-ethylamine
    • Ethanamine, 2-(4-bromo-2-methoxyphenoxy)-
    • Inchi: 1S/C9H12BrNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3
    • InChI Key: KQMUALKADABNKS-UHFFFAOYSA-N
    • SMILES: C(N)COC1=CC=C(Br)C=C1OC

Computed Properties

  • Exact Mass: 245.00514g/mol
  • Monoisotopic Mass: 245.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų
  • XLogP3: 1.6

2-(4-bromo-2-methoxyphenoxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1910064-5.0g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
5g
$2858.0 2023-06-01
Enamine
EN300-1910064-0.5g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
0.5g
$465.0 2023-09-18
Enamine
EN300-1910064-0.25g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
0.25g
$447.0 2023-09-18
Enamine
EN300-1910064-1g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
1g
$485.0 2023-09-18
Enamine
EN300-1910064-10.0g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
10g
$4236.0 2023-06-01
Enamine
EN300-1910064-2.5g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
2.5g
$949.0 2023-09-18
Enamine
EN300-1910064-0.05g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
0.05g
$407.0 2023-09-18
Enamine
EN300-1910064-1.0g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
1g
$986.0 2023-06-01
Enamine
EN300-1910064-10g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
10g
$2085.0 2023-09-18
Enamine
EN300-1910064-0.1g
2-(4-bromo-2-methoxyphenoxy)ethan-1-amine
951915-04-1
0.1g
$427.0 2023-09-18

2-(4-bromo-2-methoxyphenoxy)ethan-1-amine Related Literature

Additional information on 2-(4-bromo-2-methoxyphenoxy)ethan-1-amine

Comprehensive Overview of 2-(4-Bromo-2-methoxyphenoxy)ethan-1-amine (CAS No. 951915-04-1)

2-(4-Bromo-2-methoxyphenoxy)ethan-1-amine is a specialized organic compound with a molecular formula of C9H12BrNO2. This compound, identified by its CAS No. 951915-04-1, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both bromo and methoxy functional groups makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where it serves as a building block for targeted therapies and small-molecule inhibitors.

In recent years, the demand for 2-(4-bromo-2-methoxyphenoxy)ethan-1-amine has increased, driven by its relevance in medicinal chemistry and bioconjugation. The compound's ability to act as a linker or spacer in proteolysis-targeting chimeras (PROTACs) has made it a hot topic in the field of degradation therapeutics. This aligns with the growing trend of AI-driven drug discovery, where researchers leverage computational tools to identify novel compounds with therapeutic potential. The CAS No. 951915-04-1 is frequently searched in databases like PubChem and Reaxys, reflecting its importance in modern chemical research.

From a synthetic perspective, 2-(4-bromo-2-methoxyphenoxy)ethan-1-amine is synthesized through a multi-step process involving etherification and amination reactions. Its bromine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic frameworks. These reactions are widely used in the development of biologically active compounds, making this intermediate a valuable asset in high-throughput screening campaigns.

The compound's physicochemical properties, including its molecular weight (246.10 g/mol) and logP (estimated at 2.1), suggest moderate lipophilicity, which is advantageous for drug permeability. This characteristic is critical in the design of central nervous system (CNS) drugs, where blood-brain barrier penetration is essential. Additionally, its amine functionality enables conjugation with carboxylic acids or activated esters, facilitating the creation of amide bonds—a common motif in peptide mimetics and prodrugs.

Environmental and regulatory considerations are also paramount when discussing CAS No. 951915-04-1. While the compound is not classified as hazardous under current guidelines, its handling requires adherence to Good Laboratory Practices (GLP) to ensure safety. The rise of green chemistry has prompted researchers to explore sustainable synthetic routes for such intermediates, minimizing waste and energy consumption. This aligns with the broader industry shift toward eco-friendly synthesis and circular economy principles.

In conclusion, 2-(4-bromo-2-methoxyphenoxy)ethan-1-amine (CAS No. 951915-04-1) is a pivotal compound in modern chemical research, bridging the gap between organic synthesis and therapeutic development. Its versatility, coupled with the growing demand for precision medicine and degradation technologies, ensures its continued relevance in the scientific community. As AI-powered drug design evolves, compounds like this will play an increasingly critical role in addressing unmet medical needs.

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